Arylomycin A2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

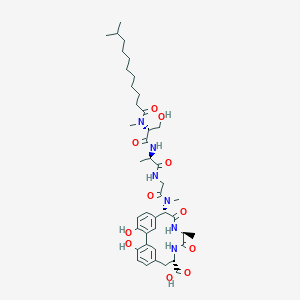

Arylomycins A2 is a synthetic antibiotic belonging to the arylomycin class. This class of antibiotics was initially isolated from a soil sample obtained in Cape Coast, Ghana. Arylomycins A2 is known for its unique mechanism of action, which involves the inhibition of bacterial type I signal peptidase (SPase), an enzyme essential for bacterial viability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Arylomycins A2 involves several steps, including the formation of biaryl bonds catalyzed by cytochrome P450 enzymes. The process begins with the preparation of arylglycine, a non-canonical amino acid, which is then incorporated into the peptide chain using solid-phase peptide synthesis (SPPS). The final step involves the formation of the macrocyclic ring through an intramolecular Suzuki–Miyaura reaction .

Industrial Production Methods: Industrial production of Arylomycins A2 typically involves fermentation using Streptomyces cultures. The arylomycin biosynthetic gene cluster in these cultures is responsible for the production of the antibiotic. Genetic engineering techniques are often employed to enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Arylomycins A2 undergoes various chemical reactions, including:

Oxidation: Catalyzed by cytochrome P450 enzymes.

Reduction: Involves the reduction of imines to amines.

Substitution: Involves the substitution of functional groups on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Cytochrome P450 enzymes, oxygen.

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions include modified arylomycin derivatives with altered biological activities .

Scientific Research Applications

Arylomycins A2 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying biaryl bond formation and macrocyclization reactions.

Biology: Investigated for its role in inhibiting bacterial type I signal peptidase, providing insights into bacterial protein secretion pathways.

Medicine: Explored as a potential treatment for drug-resistant bacterial infections due to its unique mechanism of action.

Industry: Used in the development of new antibiotics and biocatalytic platforms for the synthesis of peptide antibiotics

Mechanism of Action

Arylomycins A2 exerts its effects by inhibiting bacterial type I signal peptidase (SPase). This enzyme is essential for the removal of the N-terminal signal peptide from membrane-bound preproteins, allowing them to reach their final destinations within the bacterial cell. Inhibition of SPase leads to the accumulation of mislocalized proteins, resulting in bacterial cell death .

Comparison with Similar Compounds

Arylomycins B2 and C: These compounds also inhibit bacterial type I signal peptidase but differ in their peptide sequences and macrocyclic structures.

Vancomycin: Another glycopeptide antibiotic that inhibits cell wall synthesis but targets a different bacterial pathway.

Teicoplanin: Similar to vancomycin, it inhibits cell wall synthesis but has a different glycosylation pattern

Uniqueness: Arylomycins A2 is unique due to its specific inhibition of bacterial type I signal peptidase, a target not addressed by any clinically deployed antibiotics. This unique mechanism makes it a promising candidate for treating drug-resistant bacterial infections .

Properties

Molecular Formula |

C42H60N6O11 |

|---|---|

Molecular Weight |

825.0 g/mol |

IUPAC Name |

(8S,11S,14S)-3,18-dihydroxy-14-[[2-[[(2R)-2-[[(2R)-3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid |

InChI |

InChI=1S/C42H60N6O11/c1-24(2)13-11-9-7-8-10-12-14-35(52)47(5)32(23-49)40(56)44-25(3)38(54)43-22-36(53)48(6)37-28-16-18-34(51)30(21-28)29-19-27(15-17-33(29)50)20-31(42(58)59)46-39(55)26(4)45-41(37)57/h15-19,21,24-26,31-32,37,49-51H,7-14,20,22-23H2,1-6H3,(H,43,54)(H,44,56)(H,45,57)(H,46,55)(H,58,59)/t25-,26+,31+,32-,37+/m1/s1 |

InChI Key |

YFSXYWAZCKMYJN-JBBOGOJTSA-N |

Isomeric SMILES |

C[C@H]1C(=O)N[C@@H](CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)[C@@H](C(=O)N1)N(C)C(=O)CNC(=O)[C@@H](C)NC(=O)[C@@H](CO)N(C)C(=O)CCCCCCCCC(C)C)O)C(=O)O |

Canonical SMILES |

CC1C(=O)NC(CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)C(C(=O)N1)N(C)C(=O)CNC(=O)C(C)NC(=O)C(CO)N(C)C(=O)CCCCCCCCC(C)C)O)C(=O)O |

Synonyms |

arylomycin A2 arylomycin B2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B1240634.png)

![N-cyclohexyl-2-[[6-(2-pyridinyl)-3-pyridazinyl]thio]acetamide](/img/structure/B1240635.png)

![(3aS,4S,9bR)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1240642.png)

![N-(4-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B1240651.png)

![(2E,5Z)-2-(3,3-dimethyl-2-oxo-butylidene)-5-[(3-hydroxy-4-methoxy-phenyl)methylene]thiazolidin-4-one](/img/structure/B1240652.png)

![2-(2,5-dichlorophenyl)sulfonyl-N-methyl-N-[(2-methylphenyl)methyl]ethanamine](/img/structure/B1240655.png)